molecular formula C12H13N3O2 B6647103 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid

1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B6647103
M. Wt: 231.25 g/mol
InChI Key: LKRLDWRVORDSHF-UHFFFAOYSA-N
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Description

1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a cyanopyridine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid typically involves the reaction of 6-cyanopyridine with piperidine-3-carboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanopyridine group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine group can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid
  • 1-Benzylpyrrolidine-3-amine derivatives

Comparison: 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(6-cyanopyridin-3-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-6-10-3-4-11(7-14-10)15-5-1-2-9(8-15)12(16)17/h3-4,7,9H,1-2,5,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRLDWRVORDSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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